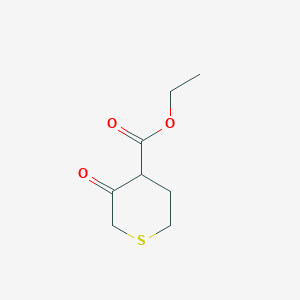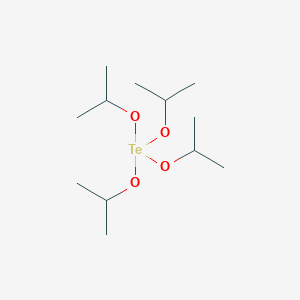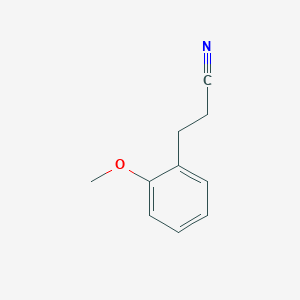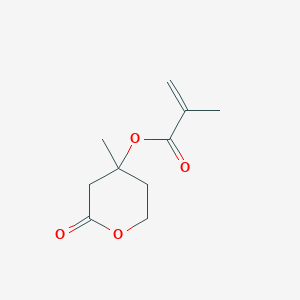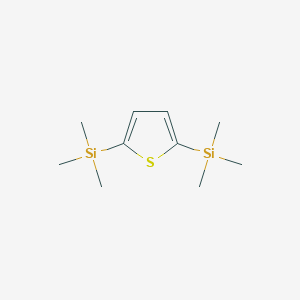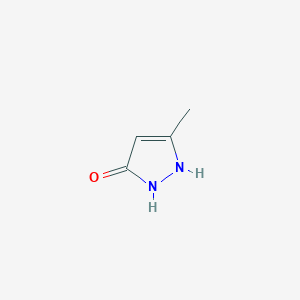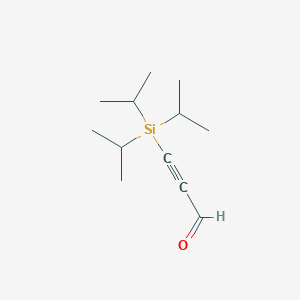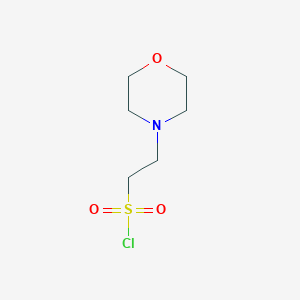![molecular formula C5H6O3 B176597 3,7-Dioxabicyclo[4.1.0]heptan-2-one CAS No. 197248-90-1](/img/structure/B176597.png)
3,7-Dioxabicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dioxabicyclo[4.1.0]heptan-2-one, also known as dioxolane, is a cyclic organic compound with the molecular formula C5H8O2. Dioxolane is a colorless liquid that has a fruity odor and is used in various industrial applications. In recent years, dioxolane has gained attention in the scientific community due to its potential applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Dioxolane is also known to form stable complexes with metal ions, which can be useful in various chemical and biochemical applications.
Biochemische Und Physiologische Effekte
Dioxolane has been shown to have a low toxicity and is not believed to have any significant physiological effects. However, it is important to note that 3,7-Dioxabicyclo[4.1.0]heptan-2-one has not been extensively studied in terms of its potential health effects, and further research is needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,7-Dioxabicyclo[4.1.0]heptan-2-one is its ability to act as a solvent in a wide range of chemical reactions, making it a versatile tool in the laboratory. However, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is also highly flammable and can be hazardous if not handled properly. Additionally, 3,7-Dioxabicyclo[4.1.0]heptan-2-one is not compatible with all types of chemicals and may not be suitable for certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on 3,7-Dioxabicyclo[4.1.0]heptan-2-one, including its use as a reagent in the synthesis of complex organic molecules, its use as a building block in the production of new materials, and its application in the field of biochemistry for the synthesis of nucleotides and nucleosides. Further research is also needed to fully understand the safety profile of 3,7-Dioxabicyclo[4.1.0]heptan-2-one and its potential health effects.
Synthesemethoden
Dioxolane can be synthesized through various methods, including the reaction of formaldehyde with ethylene glycol, the reaction of ethylene oxide with acetaldehyde, and the reaction of acetaldehyde with ethylene glycol. These methods have been widely used in the industrial production of 3,7-Dioxabicyclo[4.1.0]heptan-2-one.
Wissenschaftliche Forschungsanwendungen
Dioxolane has been used in various scientific research applications, including as a solvent in chemical reactions, as a building block in the synthesis of pharmaceuticals and agrochemicals, and as a stabilizer in the production of polymers. Dioxolane has also been investigated for its potential applications in the field of biochemistry, including as a reagent for the protection of amino acids and peptides, and as a component in the synthesis of nucleotides and nucleosides.
Eigenschaften
CAS-Nummer |
197248-90-1 |
|---|---|
Produktname |
3,7-Dioxabicyclo[4.1.0]heptan-2-one |
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
3,7-dioxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C5H6O3/c6-5-4-3(8-4)1-2-7-5/h3-4H,1-2H2 |
InChI-Schlüssel |
BBBHKSVPYKDJKO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C2C1O2 |
Kanonische SMILES |
C1COC(=O)C2C1O2 |
Synonyme |
Pentonic acid, 2,3-anhydro-4-deoxy-, -delta--lactone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



